5-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)pentanenitrile
Description
5-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)pentanenitrile is a synthetic organic compound with the molecular formula C15H14N2O2S It is characterized by a naphtho[1,8-cd]isothiazole core structure, which is a fused ring system containing sulfur and nitrogen atoms
Properties
IUPAC Name |
5-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)pentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c16-10-2-1-3-11-17-13-8-4-6-12-7-5-9-14(15(12)13)20(17,18)19/h4-9H,1-3,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQARPIRCBNZHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CCCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)pentanenitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphtho[1,8-cd]isothiazole core, followed by the introduction of the pentanenitrile side chain. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
5-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the isothiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the naphtho[1,8-cd]isothiazole core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution
Scientific Research Applications
5-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)pentanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)pentanenitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in key biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)pentanenitrile include:
2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide: Another derivative of the naphtho[1,8-cd]isothiazole core with different functional groups.
3-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid: A related compound with a propanoic acid side chain instead of pentanenitrile. These compounds share the naphtho[1,8-cd]isothiazole core but differ in their side chains and functional groups, which can lead to variations in their chemical properties and applications .
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